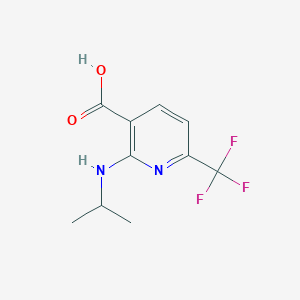
2-(Isopropylamino)-6-(trifluoromethyl)nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Isopropylamino)-6-(trifluoromethyl)nicotinic acid is a chemical compound that belongs to the class of nicotinic acids It is characterized by the presence of an isopropylamino group and a trifluoromethyl group attached to the nicotinic acid structure
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reactions, which can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
2-(Isopropylamino)-6-(trifluoromethyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The isopropylamino and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
科学研究应用
2-(Isopropylamino)-6-(trifluoromethyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2-(Isopropylamino)-6-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropylamino and trifluoromethyl groups play a crucial role in modulating the compound’s activity and binding affinity. The pathways involved may include inhibition of enzyme activity or activation of specific receptors, leading to the desired biological effects .
相似化合物的比较
Similar Compounds
2-Fluoro-4-(trifluoromethyl)nicotinic acid: Similar in structure but with a fluorine atom instead of the isopropylamino group.
2-(Trifluoromethyl)nicotinic acid: Lacks the isopropylamino group, making it less complex.
Uniqueness
2-(Isopropylamino)-6-(trifluoromethyl)nicotinic acid is unique due to the presence of both the isopropylamino and trifluoromethyl groups, which confer distinct chemical and biological properties.
生物活性
2-(Isopropylamino)-6-(trifluoromethyl)nicotinic acid is a derivative of nicotinic acid that has garnered attention for its potential biological activities, particularly in the context of antiviral research. This article explores its biological activity, focusing on its mechanisms of action, efficacy against specific targets, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of an isopropylamino group and a trifluoromethyl group attached to a nicotinic acid backbone. This unique structure contributes to its biological properties, making it a subject of interest in medicinal chemistry.
Antiviral Properties
Research indicates that derivatives of 2-amino-6-(trifluoromethyl)nicotinic acid exhibit significant antiviral activity, particularly against HIV-1. A study reported that among 44 tested compounds based on this scaffold, 34 inhibited the ribonuclease H (RNase H) function associated with HIV-1 reverse transcriptase (RT) in the low micromolar range. Notably, one compound demonstrated an IC50 value of 14 µM and a selectivity index greater than 10 for inhibiting viral replication in cell-based assays .
The mechanism by which these compounds exert their antiviral effects involves dual inhibition of HIV-1 RT functions. The most promising derivatives act as allosteric inhibitors, blocking both the polymerase and RNase H functions. This dual-target approach is particularly effective against circulating viral variants resistant to non-nucleoside inhibitors .
Study on RNase H Inhibition
A detailed examination of several derivatives revealed varying degrees of RNase H inhibitory activity. For instance:
- Compound 21 : IC50 = 14 µM, effective against HIV-1 replication.
- Compound 25 : Best inhibitor with IC50 = 0.7 µM.
- Aryl amides : Showed IC50 values ranging from 5.6 to 20 µM depending on structural modifications .
These findings underscore the importance of structural diversity in enhancing biological activity.
Comparative Analysis
| Compound | IC50 (µM) | Selectivity Index | Activity Type |
|---|---|---|---|
| Compound 21 | 14 | >10 | RNase H inhibition |
| Compound 25 | 0.7 | Not specified | RNase H inhibition |
| Aryl Amides | 5.6 - 20 | Not specified | RNase H inhibition |
属性
分子式 |
C10H11F3N2O2 |
|---|---|
分子量 |
248.20 g/mol |
IUPAC 名称 |
2-(propan-2-ylamino)-6-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H11F3N2O2/c1-5(2)14-8-6(9(16)17)3-4-7(15-8)10(11,12)13/h3-5H,1-2H3,(H,14,15)(H,16,17) |
InChI 键 |
WGECGGPIXPTXKF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC1=C(C=CC(=N1)C(F)(F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















